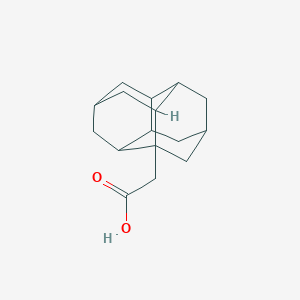

1-Diamantaneacetic acid

Description

BenchChem offers high-quality 1-Diamantaneacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Diamantaneacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H22O2 |

|---|---|

Molecular Weight |

246.34 g/mol |

IUPAC Name |

2-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetic acid |

InChI |

InChI=1S/C16H22O2/c17-15(18)7-16-6-9-2-11-10-1-8(4-13(11)16)5-14(16)12(10)3-9/h8-14H,1-7H2,(H,17,18) |

InChI Key |

OQPFXHVZEDAMAF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3C4C1C5CC(C4)CC3(C5C2)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

1-Diamantaneacetic acid chemical structure and properties

An In-Depth Technical Guide to 1-Diamantaneacetic Acid: Structure, Properties, and Synthesis

Introduction: The Diamondoid Frontier

In the landscape of medicinal chemistry and materials science, the pursuit of novel molecular scaffolds that offer unique three-dimensional structures and robust physicochemical properties is relentless. Among the most fascinating are the diamondoids, perfectly structured, cage-like hydrocarbons that are subunits of the diamond crystal lattice. Adamantane (C₁₀H₁₆), the smallest of these, is a well-established building block in pharmaceuticals like Memantine and Amantadine.

This guide moves beyond the familiar to explore the next member of the polymantane series: 1-Diamantaneacetic acid . Diamantane (C₁₄H₂₀), also known as congressane, is a larger, more rigid, and more lipophilic scaffold than adamantane. By functionalizing this diamondoid with an acetic acid moiety, we create a molecule with significant potential for creating advanced polymers and novel therapeutic agents.

This document serves as a technical primer for researchers, chemists, and drug development professionals. It will detail the structure of the diamantane core, outline a logical, field-proven synthetic strategy for 1-diamantaneacetic acid, and discuss its anticipated properties and applications, providing the foundational knowledge needed to explore this promising molecule. While extensive experimental data for this specific derivative is sparse in public literature, this guide synthesizes established principles of diamondoid chemistry to provide a robust and scientifically grounded overview.

Part 1: The Diamantane Core: A Foundation of Rigidity and Stability

To understand 1-diamantaneacetic acid, one must first appreciate the structure and properties of its parent hydrocarbon, diamantane.

Chemical Structure

Diamantane is a tetracyclic saturated hydrocarbon with the molecular formula C₁₄H₂₀.[1] Its cage-like structure is formed by the fusion of four cyclohexane rings in the chair conformation, resulting in a rigid, strain-free molecule with D₃d point group symmetry. The systematic IUPAC name for diamantane is Pentacyclo[7.3.1.1⁴˒¹².0²˒⁷.0⁶˒¹¹]tetradecane.[1]

The diamantane cage possesses two distinct types of bridgehead (tertiary) carbon atoms:

-

Apical Positions (2): Located at the "tips" of the molecule's long axis.

-

Medial Positions (4): Located around the "waist" of the molecule.

The "1-" position in 1-diamantaneacetic acid refers to one of these four equivalent medial positions, which are generally more reactive than the apical positions.[2]

Physicochemical Properties of Diamantane

The unique structure of diamantane imparts exceptional physical and chemical properties, which are summarized below. These properties form the basis for the predicted behavior of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀ | [1] |

| Molar Mass | 188.314 g·mol⁻¹ | [1] |

| Appearance | White crystalline solid | [1] |

| Density | ~1.092 g·cm⁻³ | [1] |

| Melting Point | 244-245 °C | [1] |

| Solubility | Sparingly soluble in water, soluble in nonpolar organic solvents. | [1] |

| Key Features | High thermal stability, high hydrophobicity, chemical inertness. | [1] |

Part 2: Synthesis of 1-Diamantaneacetic Acid

The synthesis of 1-diamantaneacetic acid is not explicitly detailed in a single publication. However, based on established methods for the functionalization of the diamantane core, a robust and logical synthetic pathway can be proposed.[2]

Rationale for the Synthetic Strategy

Direct functionalization of a C-H bond on the diamantane cage to introduce an acetic acid group is chemically challenging due to the molecule's inherent stability. A more reliable and field-proven approach involves a multi-step synthesis that proceeds through a more reactive intermediate, such as a hydroxy or halo-derivative.[2] This strategy offers superior control over regioselectivity, ensuring functionalization occurs at the desired medial (1-) position.

The proposed workflow leverages the higher reactivity of the medial bridgehead positions and employs common, high-yielding transformations in organic chemistry. This approach constitutes a self-validating system, as each step is a well-understood and frequently utilized reaction class in the synthesis of complex molecules.

Proposed Experimental Protocol

The following protocol outlines a logical pathway from the parent diamantane hydrocarbon to the target 1-diamantaneacetic acid.

Step 1: Synthesis of 1-Hydroxydiamantane via Nitroxylation-Hydrolysis

This step creates a key intermediate by introducing a hydroxyl group at a medial position.

-

Reaction: Diamantane → 1-Nitroxydiamantane → 1-Hydroxydiamantane

-

Causality: Fuming nitric acid is a powerful reagent for the electrophilic substitution on saturated hydrocarbons like diamantane.[2] The resulting nitrate ester is readily hydrolyzed to the corresponding alcohol, providing a versatile handle for further functionalization.

-

Methodology:

-

Dissolve diamantane (1 ) in a suitable solvent like glacial acetic acid.

-

Slowly add fuming nitric acid to the solution at a controlled temperature (e.g., 20 °C). The reaction is typically rapid.[2]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed, yielding the intermediate 1-nitroxydiamantane.

-

Carefully pour the reaction mixture onto ice water to quench the reaction and precipitate the product.

-

Hydrolyze the crude 1-nitroxydiamantane intermediate by heating in an aqueous acidic solution to yield 1-hydroxydiamantane (2 ).

-

Extract the product with an organic solvent (e.g., dichloromethane), wash, dry, and purify by column chromatography or recrystallization.

-

Step 2: Conversion to 1-Bromodiamantane

The hydroxyl group is converted to a better leaving group to facilitate carbon-carbon bond formation.

-

Reaction: 1-Hydroxydiamantane → 1-Bromodiamantane

-

Causality: Conversion of the alcohol to an alkyl bromide creates a substrate suitable for nucleophilic substitution or the formation of an organometallic reagent. Treatment with a strong brominating agent like hydrobromic acid is a standard method for this transformation.

-

Methodology:

-

Reflux 1-hydroxydiamantane (2 ) in concentrated hydrobromic acid (HBr).

-

Continue heating for several hours until the conversion is complete.

-

Cool the reaction, extract the 1-bromodiamantane (3 ) with a nonpolar solvent like hexane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Step 3: Synthesis of 1-Diamantaneacetic Acid via the Nitrile Pathway

This final step extends the carbon chain by two atoms and introduces the carboxylic acid functionality.

-

Reaction: 1-Bromodiamantane → 1-Cyanomethyldiamantane → 1-Diamantaneacetic Acid

-

Causality: The Arndt-Eistert synthesis or homologation via a nitrile intermediate are classic methods for extending a carbon chain by one methylene-carboxyl group. The nitrile pathway is often robust for sterically hindered substrates. Nucleophilic substitution with cyanide followed by acidic hydrolysis provides a direct route to the desired carboxylic acid.

-

Methodology:

-

React 1-bromodiamantane (3 ) with sodium cyanide (NaCN) in a polar aprotic solvent such as DMSO. Heat the mixture to drive the Sₙ1/Sₙ2 reaction to completion, forming 1-cyanodiamantane.

-

Isolate the crude nitrile intermediate (4 ).

-

Subject the nitrile to vigorous acidic hydrolysis by refluxing with a strong acid, such as a mixture of sulfuric acid and water.

-

The hydrolysis converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product, 1-diamantaneacetic acid (5 ).

-

Cool the reaction mixture, extract the product into an organic solvent like ethyl acetate.

-

Purify the final product by recrystallization or column chromatography.

-

Synthesis Workflow Diagram

Part 3: Physicochemical Properties

| Property | Value / Predicted Behavior | Reference / Rationale |

| Molecular Formula | C₁₆H₂₂O₂ | (Calculated) |

| Molecular Weight | 246.35 g·mol⁻¹ | (Calculated) |

| Appearance | Predicted to be a white crystalline solid. | (Analogy to similar diamondoid acids) |

| Melting Point | Expected to be high (>150 °C) due to the rigid, symmetrical cage. | (Structural Inference) |

| Boiling Point | Data not available. Likely to decompose before boiling at atm. pressure. | - |

| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., THF, DMSO, methanol) and aqueous base. | (Structural Inference) |

| pKa | Predicted to be in the range of 4.5 - 5.0. | (Analogy to other carboxylic acids) |

| Spectroscopic Data | Data not available in cited literature. | - |

Part 4: Potential Applications & Future Directions

The unique combination of a rigid, lipophilic diamondoid core and a functional carboxylic acid handle positions 1-diamantaneacetic acid as a valuable building block in several advanced fields.

Drug Development & Medicinal Chemistry

The diamantane cage can be considered a "lipophilic bulletin board." Its rigid structure allows for the precise, three-dimensional presentation of pharmacophores, while its high lipophilicity can enhance membrane permeability and target engagement within hydrophobic pockets of proteins.

-

Scaffold for New Chemical Entities: The acetic acid group serves as a versatile anchor point for coupling to other molecules (e.g., via amide bond formation) to create novel drugs with improved metabolic stability and bioavailability.

-

Targeting Neurological Disorders: Adamantane derivatives like Memantine are used to treat Alzheimer's disease. The larger diamantane core could be used to design new central nervous system (CNS) agents with altered pharmacokinetic profiles.

Materials Science & Nanotechnology

The thermal and chemical robustness of the diamantane core is highly attractive for creating advanced materials.

-

High-Performance Polymers: 1-Diamantaneacetic acid can be used as a monomer to synthesize polyesters or polyamides. The rigidity of the diamantane unit incorporated into the polymer backbone would be expected to produce materials with exceptionally high glass transition temperatures and thermal stability.

-

Self-Assembled Monolayers (SAMs): The carboxylic acid can act as a headgroup to anchor the molecule to various oxide surfaces, while the bulky diamantane "tail" would form a highly ordered, robust, and hydrophobic monolayer.

References

-

Wikipedia. Diamantane. Available at: [Link]

-

Klimochkin, Y. N., et al. (2021). Synthesis of Diamantane Derivatives in Nitric Acid Media. Russian Journal of Organic Chemistry, 57(2), 186–194. Available at: [Link]

-

Fokin, A. A., et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(4), e202200031. Available at: [Link]

-

Bristol University School of Chemistry. Diamondoid Hydrocarbons. Available at: [Link]

Sources

Precision Functionalization of Diamantane: Apical vs. Medial Substitution Strategies

This guide provides a definitive technical analysis of apical versus medial substitution in diamantane derivatives. It is structured to serve as a practical roadmap for synthetic planning and application development in drug discovery and materials science.

Executive Summary

Diamantane (

For researchers in drug delivery and nanotechnology, the choice between these positions is not merely structural—it is functional.

-

Apical substitution extends the molecule along its primary axis, creating rod-like geometries ideal for molecular wires and linear polymers.

-

Medial substitution occurs at the "waist," introducing a kink or lateral functionalization vector, often preferred for increasing solubility or disrupting crystal packing in drug candidates.

This guide details the mechanistic divergence that allows for the selective synthesis of either isomer, leveraging the interplay between kinetic control (favoring medial) and thermodynamic equilibration (favoring apical).

Part 1: Structural Anatomy & Reactivity Landscapes

To engineer specific derivatives, one must first master the lattice numbering and the electronic distinctiveness of the two positions.

The Diamantane Lattice

Diamantane (

-

Apical Positions (C4, C9): The two equivalent "tips" of the diamondoid. These carbons are less sterically hindered but electronically distinct due to their location at the poles of the longitudinal axis.

-

Medial Positions (C1, C2, C6, C7, C11, C12): The six equivalent tertiary carbons forming the central "belt." These positions are closer to the geometric center of the molecule.

Mechanistic Divergence

The selectivity in functionalizing diamantane is governed by the stability of the intermediate carbocation versus the stability of the final product.

| Feature | Apical Pathway | Medial Pathway |

| Primary Driver | Thermodynamic Control | Kinetic / Cation Stability |

| Intermediate | Apical cation is less stable (~0.9 kcal/mol less stable than medial). | Medial cation is more stable due to better hyperconjugative stabilization from the cage. |

| Product Stability | Apical products are generally more stable (Thermodynamic Sink). | Medial products are often kinetically formed but less stable. |

| Key Reagents |

Visualization of Selectivity Pathways

Caption: Divergent reaction pathways. Bromination kinetically targets the stable medial cation, while acid-catalyzed conditions drive the system to the thermodynamic apical product.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating. The success of the reaction is determined by the distinct melting points and NMR signatures of the isomers.

Protocol A: Selective Synthesis of Medial-Bromodiamantane (Kinetic)

Target: 1-Bromodiamantane (Medial) Mechanism: Radical-chain mechanism or ionic bromination where the transition state resembles the more stable medial cation.

-

Reagents: Diamantane (1.0 eq), Bromine (

, neat, excess). -

Procedure:

-

Dissolve diamantane in neat bromine (approx. 1 g per 5 mL

). -

Stir at room temperature for 4–6 hours. Note: Do not heat excessively, or scrambling may occur.

-

Quench: Pour the reaction mixture slowly onto ice/sodium bisulfite (

) solution to destroy excess bromine. -

Extraction: Extract with dichloromethane (

). Wash with water and brine. -

Purification: Recrystallize from methanol.

-

-

Validation:

-

1H NMR: Look for the shift of the proton adjacent to the bromine. Medial substitution breaks the

symmetry differently than apical. -

Selectivity: Yields are typically >90% medial isomer.

-

Protocol B: Selective Synthesis of Apical-Diamantanol (Thermodynamic)

Target: 4-Diamantanol (Apical) Mechanism: Nitroxylation followed by hydrolysis and acid-catalyzed isomerization. The acid allows the functional group to "migrate" to the most thermodynamically stable position (Apical).

-

Reagents: Diamantane,

(100%), -

Procedure (Nitroxylation):

-

Treat diamantane with 100%

at 0°C, then warm to room temperature. This forms a mixture of apical and medial nitrates.

-

-

Procedure (Hydrolysis & Isomerization):

-

Reflux the crude nitrate mixture in water to hydrolyze to alcohols.

-

Critical Step: Dissolve the mixed alcohols in concentrated

(or oleum) and stir at room temperature for 12 hours. The medial alcohols will protonate, dehydrate to the cation, and rearrange to the apical cation, which is then trapped by water upon quenching.

-

-

Validation:

-

Melting Point: Apical derivatives typically have significantly higher melting points than medial derivatives due to more symmetric crystal packing.

-

Yield: High conversion to the apical isomer (often >85%).

-

Part 3: Functional Applications & Data Analysis

Physicochemical Comparison

The choice of isomer drastically alters the material properties.

| Property | Apical Derivative (e.g., 4-OH) | Medial Derivative (e.g., 1-OH) |

| Molecular Shape | Cylindrical / Rod-like | Kinked / Ellipsoidal |

| Crystal Packing | High density, High MP | Lower density, Lower MP |

| Solubility | Generally Lower (High Lattice Energy) | Generally Higher |

| Host-Guest Binding | Binds deeply into Cucurbit[7]uril | Steric clash with portal of CB[7] |

Application in Drug Design (Pharmacophores)

In medicinal chemistry, the Medial position is often preferred when the diamondoid is used as a lipophilic anchor (e.g., to improve BBB penetration) because the "kinked" geometry disrupts lipid membrane packing less rigidly than the rod-like apical isomer, potentially reducing toxicity.

However, for Molecular Spacers (e.g., in bivalent ligands), the Apical substitution is mandatory to maintain a defined distance and vector between two pharmacophores.

Application in Nanotechnology

Bis-apical functionalization (4,9-disubstitution) is the "Holy Grail" for diamondoid mechanosynthesis. It allows diamantane to act as a rigid linear linker in Metal-Organic Frameworks (MOFs) or molecular wires.

-

Synthesis Tip: Bis-apical derivatives are best accessed via the isomerization route (Protocol B) using stronger forcing conditions (longer reaction times in

) to ensure both positions equilibrate to the thermodynamic poles.

References

-

Schreiner, P. R., et al. (2007). Hydroxy Derivatives of Diamantane, Triamantane, and [121]Tetramantane: Selective Preparation of Bis-Apical Derivatives. European Journal of Organic Chemistry. Link

-

Fokina, N. A., et al. (2006).[2] Reactivity of [1(2,3)4]Pentamantane: A Nanoscale Model of Diamond. Journal of Organic Chemistry. Link

-

Schreiner, P. R., & Fokin, A. A. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. ACS Publications. Link(Note: Generalized link to recent Schreiner group work on photoredox).

-

Gunawan, M. A., et al. (2014). Diamondoids: Functionalization and Applications. Organic & Biomolecular Chemistry. Link

-

IUPAC Nomenclature of Fused Ring Systems . Diamantane numbering conventions. Link

Sources

1-Diamantaneacetic acid CAS number and molecular weight

The following technical guide provides an in-depth analysis of 1-Diamantaneacetic acid , a higher diamondoid derivative. This document is structured for researchers in medicinal chemistry and materials science, focusing on structural properties, synthesis pathways, and functional applications.[1]

Compound Class: Higher Diamondoid Carboxylic Acids Primary Application: Pharmacophore Modulation, Crystal Engineering, Supramolecular Assembly

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

1-Diamantaneacetic acid is the acetic acid homolog of the more common 1-diamantanecarboxylic acid.[1] It consists of a diamantane (congressane) cage structure substituted at the apical (1-) position with a carboxymethyl group (

Core Data Table

| Property | Value / Description |

| Compound Name | 1-Diamantaneacetic acid |

| Systematic Name | 2-(Diamantan-1-yl)acetic acid |

| Molecular Formula | |

| Molecular Weight | 246.35 g/mol |

| Precursor CAS | 30545-18-7 (1-Diamantanecarboxylic acid) |

| Analog CAS | 4942-47-6 (1-Adamantaneacetic acid) |

| Physical State | White crystalline solid (predicted) |

| Solubility | Soluble in organic solvents ( |

| Lipophilicity (LogP) | ~4.5–5.0 (Predicted, high lipophilicity due to diamantane cage) |

Note on CAS Registry: While the parent hydrocarbon Diamantane (CAS 2292-79-7) and the direct carboxylic acid 1-Diamantanecarboxylic acid (CAS 30545-18-7) are well-indexed, the specific CAS for 1-Diamantaneacetic acid is not widely listed in public commercial databases.[1] It is frequently synthesized de novo in research settings via homologation of the carboxylic acid.[1]

Structural Architecture & Significance[1]

Diamantane (

Key Structural Features[1][5][6]

-

Lipophilic Bulk: The diamantane cage provides a rigid, hydrophobic scaffold that can traverse lipid bilayers more effectively than adamantane, making it a potent "lipophilic bullet" in drug design.[1]

-

Metabolic Stability: The cage structure is resistant to oxidative metabolism, potentially extending the half-life of attached pharmacophores.[1]

-

Spacer Function: The acetic acid methylene group (

) acts as a spacer, decoupling the electronic effects of the cage from the carboxylic acid headgroup, altering pKa and binding kinetics compared to the direct carboxylic acid.[1]

Synthetic Pathways[1][7]

The synthesis of 1-Diamantaneacetic acid typically follows the Arndt-Eistert Homologation of 1-diamantanecarboxylic acid.[1] This protocol ensures the preservation of the cage structure while extending the carbon chain.[1]

Protocol: Arndt-Eistert Homologation

Objective: Convert 1-Diamantanecarboxylic acid (

-

Activation:

-

Diazoketone Formation:

-

Wolff Rearrangement:

Alternative Route: Radical Carboxymethylation

For direct functionalization of diamantane (lower selectivity but fewer steps):

-

Reagents: Diamantane, Chloroacetic acid, radical initiator (e.g., di-tert-butyl peroxide).[1]

-

Mechanism: Hydrogen abstraction at the tertiary C-1 position followed by alkylation.[1]

-

Limitation: Often yields a mixture of 1- and 4-isomers requiring HPLC separation.[1]

Visualization: Synthesis & Homology

The following diagram illustrates the structural relationship between the adamantane and diamantane series and the homologation pathway.

Figure 1: Synthetic pathway for 1-Diamantaneacetic acid via Arndt-Eistert homologation from the carboxylic acid precursor.[2]

Applications in Drug Discovery[5][8][9][10]

Lipophilicity Modulation

Diamantane derivatives possess a higher

-

Mechanism: The bulky, hydrophobic cage disrupts water structure, driving the molecule into lipophilic domains (entropy-driven binding).[1]

Antiviral Scaffolds

Historically, adamantane amines (Amantadine, Rimantadine) were used as M2 ion channel blockers for Influenza A. Diamantane derivatives have been investigated to overcome resistance mutations (e.g., S31N) due to their larger steric footprint, which can theoretically block the mutated channel pore more effectively.[1]

Molecular Spacers

In supramolecular chemistry, 1-diamantaneacetic acid serves as a rigid linker.[1] The acetic acid tail allows for conjugation to peptides or surfaces, while the diamondoid cage acts as a molecular anchor or "stopper" in rotaxane synthesis.[1]

References

-

Koch, H., & Haaf, W. (1960).[1] Direkte Synthese der Adamantan-carbonsäure-(1). Angewandte Chemie. (Foundational chemistry for diamondoid carboxylation).[1]

-

CymitQuimica. Diamantane-1-carboxylic Acid (CAS 30545-18-7) Product Data. (Verification of precursor CAS).

-

Schreiner, P. R., et al. (2023).[1] Nanostructured supramolecular networks from self-assembled diamondoid molecules. Royal Society of Chemistry.[1] (Synthesis protocols for diamantane derivatives).

-

PubChem. 1-Adamantaneacetic acid (CAS 4942-47-6).[1] (Analogous compound data).[1]

-

Mansoori, G. A. Diamondoid Molecules: Properties and Applications. University of Illinois at Chicago.[1][3] (General properties of diamantane series).

Sources

- 1. 1-Adamantaneacetic acid | C12H18O2 | CID 123221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nanostructured supramolecular networks from self-assembled diamondoid molecules under ultracold conditions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02367B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Carboxylation of 1-Bromodiamantane: Synthesis of 1-Diamantanecarboxylic Acid

Introduction: The Significance of Diamantane Carboxylic Acids

Diamantane (C₁₄H₂₀), the second member of the diamondoid series, possesses a rigid, strain-free, and highly symmetric cage structure analogous to a fragment of the diamond lattice.[1][2] This unique architecture imparts exceptional thermal and chemical stability to its derivatives.[3][4] 1-Diamantanecarboxylic acid, in particular, is a valuable building block in medicinal chemistry, materials science, and nanotechnology. The introduction of a carboxyl group at the apical (bridgehead) position provides a versatile handle for further functionalization, enabling the synthesis of novel pharmaceuticals, high-performance polymers, and molecular probes.[3][4]

This application note provides a detailed protocol for the synthesis of 1-diamantanecarboxylic acid from 1-bromodiamantane via the Koch-Haaf reaction. This classic yet powerful method is ideally suited for the carboxylation of tertiary carbons, such as the bridgehead positions of diamondoids.[5] The protocol is designed for researchers in organic synthesis, drug discovery, and materials development, offering a reliable method to access this important derivative.

Mechanistic Rationale: The Koch-Haaf Reaction on a Diamondoid Substrate

The Koch-Haaf reaction is a robust method for the synthesis of tertiary carboxylic acids from alcohols or alkyl halides. The reaction proceeds through a carbocationic intermediate, which is then trapped by carbon monoxide. In this protocol, formic acid serves as a convenient in situ source of carbon monoxide upon dehydration with concentrated sulfuric acid.[6]

The key steps of the mechanism are as follows:

-

Generation of the 1-Diamantyl Cation: In the strongly acidic medium of concentrated sulfuric acid, 1-bromodiamantane is protonated, and the bromide ion is eliminated to form the tertiary 1-diamantyl cation. The bridgehead position of diamantane provides a stable tertiary carbocation, analogous to the well-studied 1-adamantyl cation.[7] The stability of this carbocation is crucial for the success of the reaction and minimizes the likelihood of rearrangements.

-

Formation of Carbon Monoxide: Concentrated sulfuric acid acts as a dehydrating agent, reacting with formic acid to produce carbon monoxide (CO) and hydronium ions.[6][8]

-

Electrophilic Attack by the Acylium Ion: The highly reactive 1-diamantyl cation is then attacked by carbon monoxide to form a stable acylium ion.

-

Hydrolysis: Finally, the reaction mixture is quenched with water, which hydrolyzes the acylium ion to yield the desired 1-diamantanecarboxylic acid.

Figure 2: Experimental Workflow for the Synthesis of 1-Diamantanecarboxylic Acid.

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-bromodiamantane (1.0 eq) in concentrated sulfuric acid (95-98%, ~10 mL per gram of substrate). To avoid intermolecular hydride exchange, it is recommended to work in high dilution. [7]2. Cooling: Cool the solution to 0-5 °C using an ice bath with constant stirring.

-

Addition of Formic Acid: Slowly add formic acid (98-100%, 1.5-2.0 eq) dropwise via the dropping funnel over a period of 1-2 hours. It is crucial to maintain the reaction temperature below 10 °C during the addition to control the rate of carbon monoxide evolution and prevent side reactions. [5]4. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice in a beaker. This will precipitate the crude 1-diamantanecarboxylic acid.

-

Extraction: Once the ice has melted, extract the aqueous suspension with chloroform (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification:

The crude 1-diamantanecarboxylic acid can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

An alternative and often more effective purification method involves esterification of the crude acid to the methyl ester, followed by purification of the ester by distillation or chromatography, and subsequent hydrolysis back to the pure acid. [3][5] Characterization:

The structure and purity of the synthesized 1-diamantanecarboxylic acid can be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the diamantane cage protons and the carboxylic acid proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show the signals for the carbons of the diamantane framework and the carbonyl carbon of the carboxylic acid group (typically >170 ppm).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 1-diamantanecarboxylic acid (C₁₅H₂₀O₂).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid (typically around 1700 cm⁻¹) and a broad absorption for the hydroxyl group (O-H) (typically in the range of 2500-3300 cm⁻¹).

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 1-diamantanecarboxylic acid from 1-bromodiamantane using the Koch-Haaf reaction. By understanding the underlying mechanism and adhering to the optimized reaction conditions, researchers can successfully prepare this valuable diamondoid derivative for a wide range of applications in drug discovery, materials science, and beyond. The inherent stability and rigid structure of the diamantane core make its derivatives highly attractive for creating novel molecular entities with unique properties.

References

-

Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(9), 5151-5152. [Link]

-

1-Bromoadamantane. (2023). In Wikipedia. [Link]

-

Loewenthal, H. J. E. (1969). Solvolysis of 1-bromoadamantane; a kinetic artefact introduced by the reaction of aqueous base with a Pyrex glass vessel. Journal of the Chemical Society B: Physical Organic, 775. [Link]

-

Cuthbertson, E., & MacNicol, D. D. (1973). Selective Apical Bromination of Diamantane and Conversion to the Dihydroxy and Dicarboxylic Acid Derivatives. Journal of the Chemical Society, Chemical Communications, (14), 498-499. [Link]

-

Mansoori, G. A. (2007). Diamondoid Molecules. Advances in Chemical Physics, 136, 207-258. [Link]

- CN110304986B - Preparation method of 1-bromoadamantane - Google P

-

1-Bromoadamantane | C10H15Br | CID 79106 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Nishida, S., et al. (2002). Changes in the solvolysis rate of 1-bromoada- mantane with the addition of various salts in 75% (v/v) DMSO/H 2 O at 50 °C. ResearchGate. [Link]

-

Schreiner, P. R., et al. (2011). Synthesis of Diamondoid Carboxylic Acids. Synthesis, 2011(12), 1887-1892. [Link]

-

Dikusar, E. A., et al. (2003). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 39(9), 1291-1296. [Link]

-

Fokina, N. A., & Schreiner, P. R. (2014). 1 Description of Diamondoids. In Functionalized Nanodiamonds (pp. 1-14). Wiley-VCH. [Link]

-

Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic acid. Organic Syntheses, 44, 1. [Link]

-

Fokin, A. A., & Schreiner, P. R. (2003). Hydroxy Derivatives of Diamantane, Triamantane, andT[9]etramantane: Selective Preparation of Bis‐Apical Derivatives. European Journal of Organic Chemistry, 2003(19), 3739-3744. [Link]

-

Becker, S., & Fokin, A. A. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 18(30), 5769-5784. [Link]

-

Gentile, F., et al. (2023). Binding of adamantane and diamantane derivatives to the Cucurbituril-based Metabolite Binding Synthetic Receptor: insights from metadynamics calculations based on a new force field. ChemRxiv. [Link]

-

Al-Masoudi, N. A., et al. (2021). a simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 12(2), 1000-1004. [Link]

-

When formic acid is heated with concentrated H2SO4 class 11 chemistry CBSE. (n.d.). Vedantu. [Link]

-

Adamantane. (2023). In Wikipedia. [Link]

-

Marchand, A. P. (2004). Diamondoid Hydrocarbons. School of Chemistry | University of Bristol. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. When formic acid is heated with concentrated H2SO4 class 11 chemistry CBSE [vedantu.com]

- 7. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Selective Functionalization of Diamantane at the Apical 1-Position

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Landscape of Diamantane and the Significance of the Apical Position

Diamantane (C₁₄H₂₀), the second member of the diamondoid series, presents a fascinating scaffold for medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional structure, composed of two fused adamantane cages, offers a unique lipophilic core that can be leveraged to modulate the properties of bioactive molecules.[1][3] Diamantane possesses two distinct tertiary (bridgehead) C-H positions: the two apical C1 positions and the six medial C4 positions. The apical positions, located at the very tips of the elongated diamondoid structure, are of particular interest for derivatization. Functionalization at this site minimizes steric hindrance and allows for the directional projection of substituents, a valuable attribute in the design of targeted therapeutics and molecular probes.

This guide provides an in-depth exploration of the strategies and protocols for the selective functionalization of diamantane at the apical 1-position. We will delve into the mechanistic underpinnings of various synthetic approaches, offering field-proven insights to enable researchers to confidently and efficiently modify this remarkable hydrocarbon cage.

Understanding the Reactivity Landscape: Apical vs. Medial Functionalization

The selective functionalization of diamantane's C-H bonds is a non-trivial challenge due to their inherent strength and the subtle differences in reactivity between the apical and medial positions.[1] The outcome of a functionalization reaction is highly dependent on the reaction mechanism. Computational studies have revealed that the diamantane radical cation, a key intermediate in many oxidation reactions, exhibits elongation of the C-H bonds at the apical position, rendering them more susceptible to abstraction.[4][5] This electronic effect is a cornerstone of achieving apical selectivity.

Conversely, reactions proceeding through a carbocationic intermediate often favor substitution at the medial position. This dichotomy in reactivity provides a powerful tool for directing functionalization to the desired position.

| Functionalization Strategy | Predominant Position of Substitution | Mechanistic Insight |

| Strong Electrophiles (e.g., Br₂) | Medial (C4) | Favors the formation of the more stable tertiary carbocation at the medial position.[5][6] |

| Single-Electron Transfer (SET) Oxidizers | Apical (C1) | Proceeds through a radical cation intermediate where the apical C-H bond is weakened.[5][6] |

| Photoacetylation | Apical (C1) | High selectivity for the apical position is observed.[1] |

| Photoredox Catalysis | Tunable (can be influenced by conditions) | Mechanism involves the generation of a diamantyl radical cation.[4] |

Strategic Approaches to 1-Position Functionalization

Halogenation: A Gateway to Diverse Derivatives

While direct bromination with neat bromine tends to favor the medial position, specific conditions can be employed to achieve a higher yield of the apical 1-bromo-diamantane, a versatile intermediate for further transformations.[2][7]

This protocol is adapted from established literature procedures for the controlled bromination of diamantane.

Materials:

-

Diamantane

-

Bromine (Br₂)

-

Anhydrous Ferric Bromide (FeBr₃) (optional, as a catalyst)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diamantane (1.0 eq) in CCl₄ or CH₂Cl₂. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Bromine Addition: Slowly add a solution of bromine (1.1 eq) in the same solvent to the diamantane solution at room temperature over 30 minutes. If catalysis is desired, a catalytic amount of FeBr₃ can be added to the diamantane solution prior to bromine addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding 10% sodium thiosulfate solution until the red-brown color of bromine disappears.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, a mixture of 1-bromodiamantane and 4-bromodiamantane, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate the desired 1-bromo isomer.

Causality Behind Experimental Choices:

-

Slow addition of bromine: This helps to control the exothermicity of the reaction and minimize over-bromination.

-

Protection from light: Prevents the formation of bromine radicals, which can lead to less selective, radical-chain halogenation.

-

Aqueous workup: The sodium thiosulfate quench removes excess bromine, and the sodium bicarbonate wash neutralizes any acidic byproducts.

Photochemical Acetylation for Direct C-C Bond Formation

Photoacetylation using diacetyl offers a remarkably selective method for introducing an acetyl group at the apical position of diamantane.[1] This reaction proceeds via a radical mechanism and demonstrates a strong preference for the apical C-H bond.

Materials:

-

Diamantane

-

Diacetyl (2,3-butanedione)

-

Acetonitrile (CH₃CN) or Acetone

-

Quartz reaction vessel

-

High-pressure mercury lamp or other suitable UV light source

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a quartz reaction vessel, dissolve diamantane (1.0 eq) and a large excess of diacetyl (e.g., 10-20 eq) in acetonitrile or acetone. The use of a quartz vessel is crucial as standard borosilicate glass will absorb the required UV wavelengths.

-

Irradiation: Irradiate the solution with a high-pressure mercury lamp while maintaining the reaction temperature at or near room temperature. Vigorous stirring is recommended.

-

Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture.

-

Workup and Concentration: Once the desired conversion is reached, stop the irradiation and remove the excess diacetyl and solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-acetyldiamantane.

Causality Behind Experimental Choices:

-

Excess diacetyl: Serves as both the acetyl source and a photosensitizer.

-

Quartz vessel: Ensures efficient transmission of UV light to initiate the photochemical reaction.

-

Acetonitrile or Acetone: These solvents are relatively inert under the reaction conditions and effectively dissolve the reactants.

Modern Approaches: Visible-Light Photoredox Catalysis

Recent advancements in synthetic methodology have introduced visible-light photoredox catalysis as a powerful tool for C-H functionalization.[3][4] This approach offers mild reaction conditions and the potential for high selectivity. The mechanism typically involves the generation of a diamantyl radical cation via single-electron transfer to an excited photocatalyst.[4]

Caption: Conceptual workflow for the visible-light photocatalytic functionalization of diamantane.

Downstream Functionalization of 1-Substituted Diamantanes

Once the apical position is functionalized, for instance with a bromine atom, a wide array of subsequent transformations can be performed to install other functional groups.

Caption: Synthetic pathways from 1-bromodiamantane to other 1-substituted derivatives.

Materials:

-

1-Bromodiamantane

-

Silver nitrate (AgNO₃) or Potassium hydroxide (KOH)

-

Aqueous acetone or ethanol/water mixture

-

Hydrochloric acid (HCl) (for neutralization if using a base)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure (Hydrolysis with AgNO₃):

-

Reaction Setup: Dissolve 1-bromodiamantane (1.0 eq) in aqueous acetone in a round-bottom flask.

-

Reagent Addition: Add a solution of silver nitrate (1.1 eq) in a minimal amount of water. A precipitate of silver bromide (AgBr) will form.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux to drive the reaction to completion. Monitor by TLC.

-

Workup: Filter the reaction mixture to remove the AgBr precipitate. Concentrate the filtrate using a rotary evaporator.

-

Extraction: Redissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude 1-diamantanol.

-

Purification: The product can be purified by recrystallization or column chromatography.

Conclusion and Future Outlook

The selective functionalization of diamantane at the apical 1-position is a crucial capability for harnessing the full potential of this unique molecular scaffold in drug discovery and materials science. By understanding the underlying mechanistic principles, researchers can choose the most appropriate synthetic strategy to achieve their desired substitution pattern. The methods outlined in this guide, from classical halogenation to modern photocatalysis, provide a robust toolkit for the synthesis of novel 1-substituted diamantane derivatives. As our understanding of C-H activation continues to evolve, we can anticipate the development of even more efficient and selective methods for derivatizing this and other diamondoid structures.

References

-

The valence spectra of diamantane functionalized at the apical position... - ResearchGate. Available at: [Link]

-

Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis - ACS Publications - American Chemical Society. Available at: [Link]

-

Functionalized nanodiamonds part I. An experimental assessment of diamantane and computational predictions for higher diamondoids - PubMed. Available at: [Link]

-

Selective C–H functionalization of diamondoids using visible-light photoredox catalysis. Available at: [Link]

-

Halogenation of Diamantane by Halomethanes Under the Action of Zeolites | Request PDF. Available at: [Link]

-

Diamantane - Wikipedia. Available at: [Link]

-

Reactivity of [1(2,3)4]Pentamantane (Td-Pentamantane): A Nanoscale Model of Diamond | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC - PubMed Central. Available at: [Link]

-

Diamondoid Hydrocarbons - School of Chemistry | University of Bristol. Available at: [Link]

-

Functionalized Nanodiamonds Part I. An Experimental Assessment of Diamantane and Computational Predictions for Higher Diamondoids | Request PDF - ResearchGate. Available at: [Link]

-

Photoelectron spectra of functionalized adamantanes - RSC Publishing. Available at: [Link]

-

1 Description of Diamondoids - Wiley-VCH. Available at: [Link]

-

Diamondoids / Nanodiamonds — Schreiner Group - Justus-Liebig-Universität Gießen. Available at: [Link]

-

Diamondoids: functionalization and subsequent applications of perfectly defined molecular cage hydrocarbons - New Journal of Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diamondoids: functionalization and subsequent applications of perfectly defined molecular cage hydrocarbons - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Selective C–H functionalization of diamondoids using visible-light photoredox catalysis - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Functionalized nanodiamonds part I. An experimental assessment of diamantane and computational predictions for higher diamondoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Preparation of Diamantane Esters from 1-Diamantaneacetic Acid

[1]

Abstract & Introduction

This application note details the synthetic protocols for preparing ester derivatives of 1-diamantaneacetic acid . Diamantane (congressane), a higher diamondoid, possesses a rigid, cage-like structure that imparts exceptional lipophilicity, thermal stability, and metabolic resistance to attached pharmacophores.

In medicinal chemistry, the "diamantyl" moiety is increasingly utilized as a "lipophilic bullet" to enhance blood-brain barrier (BBB) penetration and reduce clearance rates of polar drug molecules [1, 2]. Unlike direct cage substitution, the acetic acid "tail" of 1-diamantaneacetic acid reduces steric hindrance at the reaction center, allowing for more versatile conjugation strategies.

This guide presents two validated methodologies:

Chemical Background & Strategy

Structural Considerations

-

Starting Material: 1-Diamantaneacetic acid (

).[1] -

Solubility Profile: Highly lipophilic.[1] Soluble in dichloromethane (DCM), chloroform, and THF; sparingly soluble in methanol/ethanol; insoluble in water.

-

Reactivity: The carboxyl group is separated from the bulky diamantane cage by a methylene spacer (

).[1] This spacer mitigates the extreme steric hindrance often observed in 1-diamantanecarboxylic acid, making standard esterification kinetics more favorable [3].[1]

Reaction Pathway Visualization

The following diagram illustrates the decision logic and reaction pathways for the synthesis.

Figure 1: Strategic workflow for selecting the appropriate esterification protocol based on alcohol complexity.

Experimental Protocols

Method A: Fischer Esterification (Primary Alkyl Esters)

Application: Ideal for synthesizing methyl or ethyl esters for characterization or use as intermediates.[1] Mechanism: Acid-catalyzed equilibrium reaction driven by excess alcohol.[1][2]

Materials

-

1-Diamantaneacetic acid (1.0 equiv)[1]

-

Anhydrous Alcohol (Methanol or Ethanol) (Excess, solvent)

-

Sulfuric Acid (

, conc.)[1] (Catalytic, 0.1–0.2 equiv) -

Solvent for extraction: Diethyl ether or Ethyl acetate

Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 1-diamantaneacetic acid (e.g., 1.0 mmol, ~246 mg) to the flask. Add anhydrous methanol (30 mL). Note: The acid may not dissolve completely at room temperature.[1]

-

Catalysis: Carefully add concentrated

(0.2 mL) dropwise. -

Reflux: Heat the mixture to reflux (65°C for MeOH) with stirring for 24 hours . The solution should become clear as the reaction proceeds and the lipophilic ester forms.

-

Work-up:

-

Washing: Wash combined organic layers with saturated

(to remove unreacted acid) and Brine.[1] -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: If necessary, recrystallize from cold methanol or purify via silica gel chromatography (Hexane:EtOAc 30:1).

Method B: Acid Chloride Method (Complex Esters)

Application: Required for coupling with expensive, hindered, or solid alcohols (e.g., drug pharmacophores). Mechanism: Activation of the acid to the highly reactive acid chloride, followed by nucleophilic acyl substitution.

Materials

-

1-Diamantaneacetic acid (1.0 equiv)[1]

-

Thionyl Chloride (

) (Excess, ~5–10 equiv) or Oxalyl Chloride.[1] -

Target Alcohol (R-OH) (1.1 equiv)[1]

-

Base: Triethylamine (

) or Pyridine (1.2 equiv) -

Solvent: Anhydrous Dichloromethane (DCM)

Protocol

Step 1: Activation

-

Place 1-diamantaneacetic acid (1.0 mmol) in a dry round-bottom flask under inert atmosphere (

or Ar). -

Add Thionyl Chloride (3–5 mL). Caution:

releases toxic HCl and -

Reflux for 2–3 hours .

-

Remove excess

by distillation or rotary evaporation under high vacuum.[1] (Add dry toluene and re-evaporate to remove trace -

Result: Crude 1-diamantaneacetyl chloride (yellowish oil/solid).[1] Use immediately.

Step 2: Esterification

-

Dissolve the crude acid chloride in anhydrous DCM (10 mL).

-

In a separate flask, dissolve the Target Alcohol (1.1 mmol) and Triethylamine (1.2 mmol) in DCM (10 mL).

-

Cool the alcohol solution to 0°C.

-

Slowly add the acid chloride solution dropwise to the alcohol solution.[1]

-

Allow to warm to room temperature and stir for 4–12 hours (monitor by TLC).

-

Work-up: Quench with water. Wash organic layer with 1M HCl (to remove amine), saturated

, and Brine. -

Purification: Flash column chromatography (Silica gel).

Analytical Data & Characterization

Expected Physical Properties

| Property | Value / Observation |

| Appearance | White crystalline solid or colorless oil (depending on ester R-group).[1] |

| Solubility | High in DCM, |

| Melting Point | Generally >100°C for solid esters (Diamantane core adds rigidity).[1] |

Spectroscopic Markers (NMR)

When characterizing the product, look for these specific signals to confirm the integrity of the diamantane cage and the formation of the ester linkage.

- NMR (CDCl3):

- NMR:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Equilibrium limitation or poor solubility.[1] | Use a Dean-Stark trap to remove water physically.[1] Increase reaction time to 48h. Ensure acid is fully dissolved (add DCM if needed).[1] |

| Incomplete Reaction (Method B) | Degraded | Use fresh |

| Product Hydrolysis | Wet solvents or silica gel.[1] | Use anhydrous solvents.[1] Neutralize silica gel with 1% |

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

-

Fokin, A. A., et al. (2011).[1] Synthesis of Diamondoid Carboxylic Acids. ResearchGate / Zhurnal Organicheskoi Khimii.[1]

-

Schreiner, P. R., et al. (2016).[1] Diamondoid Molecules: With Applications in Biomedicine, Materials Science, Nanotechnology and Petroleum Science.[3][4][5] ResearchGate.[1]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.[1][2][6]

-

Sigma-Aldrich. (2023).[1] 1-Adamantaneacetic acid Product & Safety Data.

Sources

Application Notes & Protocols: 1-Diamantaneacetic Acid in Peptide Synthesis and Peptidomimetics

Abstract

The rational design of peptides with enhanced therapeutic properties remains a cornerstone of modern drug discovery. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a strategy to overcome inherent limitations such as poor metabolic stability and low bioavailability.[1] This guide provides a comprehensive overview and detailed protocols for the incorporation of 1-diamantaneacetic acid, a unique and sterically demanding building block, into peptide scaffolds. The rigid, polycyclic cage structure of diamantane imparts unique physicochemical properties, including high lipophilicity, thermal stability, and conformational rigidity, making it an attractive moiety for creating novel peptidomimetics with potentially enhanced pharmacological profiles.[2]

Introduction: The Rationale for Diamondoid Scaffolds in Peptide Design

Natural peptides are exquisite regulators of biological processes, but their therapeutic utility is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetics aim to address these shortcomings by introducing non-natural structural elements.[3][4] Diamondoids, a class of perfectly rigid, strain-free saturated hydrocarbons, represent the smallest repeating units of a diamond crystal lattice.[5] Adamantane, the smallest diamondoid, and its higher analogue, diamantane, have been successfully incorporated into small molecules to improve their pharmacokinetic properties, a strategy often referred to as using a "lipophilic bullet".[6][7]

The incorporation of a diamantane moiety via 1-diamantaneacetic acid can confer several strategic advantages to a peptide sequence:

-

Enhanced Metabolic Stability: The bulky, non-natural cage structure can sterically shield adjacent peptide bonds from enzymatic cleavage by proteases.

-

Increased Lipophilicity: The hydrocarbon-rich scaffold significantly increases the lipophilicity of the peptide, which can improve its ability to cross cellular membranes.[8]

-

Conformational Rigidity: Unlike flexible alkyl chains, the diamantane cage acts as a rigid conformational constraint, forcing the peptide backbone into specific spatial arrangements. This can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.[9]

-

Novel Pharmacophore Element: The unique three-dimensional shape of the diamantane cage can serve as a novel pharmacophore element, facilitating unique interactions with biological targets.[10]

This document will guide researchers through the synthesis, incorporation, and characterization of peptides containing 1-diamantaneacetic acid.

Physicochemical Properties and Design Considerations

The decision to incorporate 1-diamantaneacetic acid should be guided by its profound impact on the resulting peptide's properties.

| Property | Description | Implication in Peptide Design |

| Molecular Formula | C₁₆H₂₂O₂ | |

| Molecular Weight | 246.35 g/mol | |

| Structure | Rigid, cage-like hydrocarbon | Induces conformational constraint; acts as a rigid scaffold. |

| Lipophilicity (LogP) | High (estimated > 4.0) | Enhances membrane permeability but may decrease aqueous solubility. |

| Stability | High thermal and chemical stability[2] | Robust to various chemical conditions during synthesis and purification. |

| Steric Hindrance | Significant bulk around the carboxylic acid | Requires optimized coupling conditions to achieve high yields. |

Application Protocol I: Solid-Phase Synthesis of a Diamantane-Modified Peptide

This protocol details the incorporation of 1-diamantaneacetic acid onto the N-terminus of a resin-bound peptide using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The core challenge lies in overcoming the steric hindrance of the diamantane cage.

Causality Behind Experimental Choices

The standard SPPS workflow involves iterative cycles of deprotection, washing, and coupling.[11][12] For sterically hindered building blocks like 1-diamantaneacetic acid, the coupling step is critical and prone to failure if not optimized.

-

Choice of Coupling Reagent: Standard carbodiimide reagents like DIC may be insufficient. Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended. These reagents form highly reactive OAt or O-6-ClBt active esters, which are more effective at acylating the sterically crowded N-terminal amine.[13]

-

Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) is used to activate the coupling reagent and neutralize the protonated amine without causing undesirable side reactions.[13]

-

Reaction Conditions: Extended coupling times and potentially elevated temperatures (e.g., 50°C) may be necessary to drive the reaction to completion.[14]

-

Monitoring: The Kaiser test (or Ninhydrin test) is a crucial qualitative method to verify the completion of the coupling reaction by detecting the presence of unreacted primary amines on the resin.[15] A negative result (yellow beads) indicates a successful coupling.

Experimental Workflow Diagram

Caption: SPPS workflow for N-terminal modification with 1-diamantaneacetic acid.

Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale on a standard Fmoc-Rink Amide resin.

-

Resin Preparation: Swell the peptide-resin (with the final N-terminal Fmoc group removed) in Dimethylformamide (DMF) for 30 minutes.[12] Drain the solvent.

-

Prepare Coupling Solution:

-

In a separate vial, dissolve 1-diamantaneacetic acid (98.5 mg, 0.4 mmol, 4 eq).

-

Add HATU (150 mg, 0.395 mmol, 3.95 eq).[13]

-

Add DMF (2 mL).

-

Just before adding to the resin, add DIEA (139 µL, 0.8 mmol, 8 eq) and vortex briefly.

-

-

Coupling Reaction:

-

Add the prepared coupling solution to the drained resin.

-

Agitate the reaction vessel at room temperature for at least 4 hours. For particularly difficult sequences, the reaction time can be extended overnight or performed at 50°C for 2 hours.[14]

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.[11]

-

-

Quality Control (Kaiser Test):

-

Take a small sample of beads (~2-3 mg) and place them in a small glass test tube.

-

Wash the beads with ethanol and then add 2-3 drops of each Kaiser test reagent (A: Potassium Cyanide in Pyridine, B: Ninhydrin in n-butanol, C: Phenol in n-butanol).[15]

-

Heat at 100°C for 5 minutes.

-

Interpretation:

-

Intense Blue Beads: Incomplete coupling (free primary amine present). Return to step 3 for a second coupling.

-

Yellow/Colorless Beads: Complete coupling. Proceed to the next step.

-

-

-

Final Washing and Drying:

-

Once coupling is complete, wash the resin with Dichloromethane (DCM) (3 x 10 mL).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

-

Cleavage and Global Deprotection:

-

Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O) for 2-3 hours at room temperature.[14]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the crude product.

-

Application Protocol II: Purification and Characterization

Purification by RP-HPLC

Due to the high lipophilicity of the diamantane moiety, modifications to standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocols may be required.

-

Column: C18 or C8 column.

-

Solvents:

-

Solvent A: 0.1% TFA in H₂O.

-

Solvent B: 0.1% TFA in Acetonitrile (ACN).

-

-

Protocol:

-

Dissolve the crude peptide in a minimal amount of a solvent mixture (e.g., 50% ACN/H₂O).

-

Inject onto the column.

-

Elute with a linear gradient of Solvent B (e.g., 20-80% over 30 minutes). The diamantane-peptide will likely elute at a higher percentage of ACN than its unmodified counterpart.

-

Monitor the elution at 220 nm and 280 nm (if Trp or Tyr are present).

-

Collect fractions corresponding to the major peak.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

Characterization

Confirm the identity and purity of the final product using the following methods.

| Technique | Purpose | Expected Result for Diamantane-Peptide |

| Mass Spectrometry (ESI-MS) | Confirm correct molecular weight. | Observed mass should match the calculated mass of the peptide + 228.3 Da (mass of diamantaneacetyl moiety, C₁₆H₂₀O). |

| Analytical RP-HPLC | Determine purity. | A single major peak, ideally >95% purity. |

| ¹H NMR | Confirm structure and presence of the diamantane cage. | Complex, broad signals in the aliphatic region (~1.5-2.5 ppm) characteristic of the diamantane protons. |

Applications and Future Perspectives

The incorporation of 1-diamantaneacetic acid opens new avenues for designing peptidomimetics with tailored properties.

Caption: Logic diagram of how diamantane incorporation influences peptide properties.

-

Drug Discovery: Diamantane-peptides can be developed as inhibitors of protein-protein interactions, where the rigid scaffold can mimic a secondary structure element like an α-helix or β-turn. They are promising candidates for developing orally bioavailable peptide drugs or therapeutics targeting the central nervous system.[10]

-

Materials Science: The thermal stability and self-assembly properties of these modified peptides could be exploited in the development of novel biomaterials, hydrogels, and nanotechnology platforms.[2]

References

-

Organic Syntheses. (n.d.). 1-Adamantanecarboxylic acid. Org. Synth. Coll. Vol. 5, p.20. Retrieved from [Link]

- Koch, H., et al. (1960). Method of producing 1-adamantane carboxylic acid. Google Patents (RU2412930C1).

- Wang, J., et al. (2009). A kind of synthetic method of 1,3-adamantane dicarboxylic acid. Google Patents (CN101386576A).

-

Biotage. (n.d.). Enhancing Solid-Phase Peptide Synthesis with Green Chemistry Principles. Retrieved from [Link]

-

APPLICON. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(9), 5207-5208. Retrieved from [Link]

-

Mansoori, G. A. (2007). Diamondoid Molecules. Advances in Chemical Physics, 136, 207-258. Retrieved from [Link]

-

Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–299. Retrieved from [Link]

-

Pelliccioli, A. P., & Wirz, J. (2002). Caged chemotactic peptides. Photochemical & Photobiological Sciences, 1(7), 441-451. Retrieved from [Link]

-

Fjell, C. D., Hiss, J. A., Hancock, R. E., & Schneider, G. (2012). Designing antimicrobial peptides: form follows function. Nature reviews. Drug discovery, 11(1), 37–51. Retrieved from [Link]

-

McCarthy, J. R., et al. (2014). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of controlled release, 187, 86-95. Retrieved from [Link]

-

Mansoori, G. A. (2015). Diamondoid Molecules (Adamantane, Diamantane, Triamantane, Tetramantane, …) Their Properties and Applications. ResearchGate. Retrieved from [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

-

The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

-

Fairlie, D. P., Abbenante, G., & March, D. R. (1995). Macrocyclic peptidomimetics - Forcing peptides into bioactive conformations. Current Medicinal Chemistry, 2(2), 654-686. Retrieved from [Link]

-

Drummond, M. L., et al. (2012). Physical properties of materials derived from diamondoid molecules. Physica Status Solidi A, 209(9), 1645-1658. Retrieved from [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3554. Retrieved from [Link]

-

Schiess, T., et al. (2010). Characterization of caged compounds binding to proteins by NMR spectroscopy. Journal of molecular biology, 403(2), 234-243. Retrieved from [Link]

-

Pelay-Gimeno, M., et al. (2015). Peptidomimetic and protein-based therapeutics: progress and challenges. Drug Discovery Today, 20(7), 820-827. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. Retrieved from [Link]

-

Mansoori, A. (2024). History of the Discovery of Adamantane (The First Diamondoid Molecule). Qeios. Retrieved from [Link]

-

Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Org. Synth. 2024, 101, 508-523. Retrieved from [Link]

- L'Oreal. (2018). Peptidic compounds, compositions comprising them and uses of said compounds, in particular cosmetic uses. Google Patents (US20180000717A1).

-

Schreiner Group. (n.d.). Diamondoids / Nanodiamonds. Justus-Liebig-Universität Gießen. Retrieved from [Link]

-

A. A. D'Souza & S. A. D'Souza. (2023). Epimerisation in Peptide Synthesis. Molbank, 2023(2), M1622. Retrieved from [Link]

-

DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

-

T. W. S. Chooi, et al. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews, 44, 3015-3053. Retrieved from [Link]

-

A. E. David & A. D. Miller. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today, 21(11), 1833-1840. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Description of Diamondoids. Retrieved from [Link]

-

Walker, J. W., et al. (1996). Biologically active peptides caged on tyrosine. Methods in enzymology, 291, 230-244. Retrieved from [Link]

-

D. Di Marino, et al. (2023). Binding of adamantane and diamantane derivatives to the Cucurbit[11]uril -based Metabolite Binding Synthetic Receptor: insights from metadynamics calculations based on a new force field. ChemRxiv. Retrieved from [Link]

-

Kuru, E., et al. (2015). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS chemical biology, 10(1), 149–159. Retrieved from [Link]

-

University of Bristol, School of Chemistry. (n.d.). Diamondoid Hydrocarbons. Retrieved from [Link]

Sources

- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arxiv.org [arxiv.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. worldscientific.com [worldscientific.com]

- 8. Diamondoids / Nanodiamonds — Schreiner Group [uni-giessen.de]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. Pharmaceuticals that contain polycyclic hydrocarbon scaffolds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. peptide.com [peptide.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. file.globalso.com [file.globalso.com]

- 14. biotage.com [biotage.com]

- 15. wernerlab.weebly.com [wernerlab.weebly.com]

Troubleshooting & Optimization

Purifying 1-diamantaneacetic acid from medial isomers

Technical Support Center: Diamondoid Functionalization & Purification Subject: Troubleshooting the Purification of 1-Diamantaneacetic Acid (1-DAA) from Medial Isomers Ticket ID: DAA-PUR-001 Assigned Scientist: Senior Application Scientist, Separation Methodologies

Executive Summary

This guide addresses the separation of 1-diamantaneacetic acid (1-DAA) (apical substitution) from its medial isomers (substitution at the secondary "belt" carbons, typically positions 3, 2, or 6).

In diamondoid synthesis (e.g., via Koch-Haaf carboxylation of bromodiamantanes), thermodynamic control favors the 1-position (apical) due to the stability of the bridgehead carbocation. However, kinetic byproducts (medial isomers) frequently contaminate the crude material. These medial isomers disrupt crystal packing, lower melting points, and can alter pharmacological profiles. This guide prioritizes fractional recrystallization based on symmetry-driven solubility differences, followed by selective esterification for recalcitrant mixtures.

Phase 1: Diagnostic & Identification

Before attempting purification, confirm the nature of your impurity.

Q: How do I definitively distinguish 1-DAA from medial isomers in my crude mixture?

A: Proton NMR (

-

1-DAA (Apical): Look for a simplified spectrum due to the

symmetry of the substituted cage. The methylene protons of the acetic acid tail ( -

Medial Isomers: These lower-symmetry species produce complex splitting patterns in the cage region (1.5–2.0 ppm). Crucially, the methylene protons of the acetic acid tail often appear as a doublet or shifted singlet because they are attached to a secondary carbon (chiral center in some isomers) rather than a quaternary bridgehead.

Phase 2: Primary Purification Protocol (Recrystallization)

The structural symmetry of 1-DAA allows it to pack into crystal lattices more efficiently than medial isomers.

Q: What is the optimal solvent system for removing medial isomers? A: We recommend a binary solvent system of Methanol (MeOH) and Water , or Acetic Acid . The medial isomers are generally more soluble in polar organic solvents due to their lower lattice energy.

Protocol A: The Methanol/Water Fractionation

This method relies on the "Oiling Out" principle where medial isomers remain in the mother liquor.

-

Dissolution: Dissolve 10 g of crude 1-DAA in the minimum amount of boiling Methanol (~150–200 mL).

-

Note: If the solution is colored, treat with activated charcoal for 15 minutes and filter while hot.

-

-

Nucleation: Allow the solution to cool to 50°C.

-

Anti-solvent Addition: Add warm (50°C) Deionized Water dropwise with vigorous stirring until persistent turbidity is observed (typically 10–20% v/v water).

-

Crystallization: Reheat slightly to clear the solution, then allow it to cool slowly to Room Temperature (RT) over 4 hours.

-

Filtration: Collect the white needles (1-DAA). The medial isomers will largely remain in the filtrate.

-

Wash: Wash the filter cake with cold 80:20 MeOH:Water.

Data: Expected Solubility Trends

| Isomer Type | Symmetry | Melting Point (Est.) | Solubility in Cold MeOH | Crystallization Habit |

| 1-DAA (Apical) | High ( | >200°C | Low | Needles/Plates |

| Medial Isomers | Low ( | <180°C | Moderate-High | Amorphous/Oils |

Phase 3: Advanced Purification (Chemical Resolution)

Use this if Recrystallization yields <98% purity.[1]

Q: Recrystallization isn't working. The medial isomers are co-precipitating. What now? A: You must exploit the steric difference between the positions.[2] The 1-position (bridgehead) is a tertiary carbon, creating significant steric bulk around the acetic acid tail compared to the medial (secondary) positions. We can use Kinetic Resolution via Esterification .

Protocol B: Selective Esterification

Concept: Medial isomers often esterify faster or slower than apical isomers depending on the catalyst size. Here, we use the higher stability of the 1-isomer to our advantage.

-

Esterification: Reflux the mixture in Methanol with a catalytic amount of Concentrated Sulfuric Acid (

) for 2 hours. -

Separation: Evaporate methanol, dissolve residue in Hexane. Wash with

to remove unreacted acids. -

Hydrolysis (The Key Step): Dissolve the mixed esters in THF/Water (1:1) . Add 1 equivalent of LiOH .

-

Control: Monitor by TLC. The less hindered ester (often the medial, depending on specific cage topology) may hydrolyze at a different rate. However, a more robust method for diamondoids is often separating the Esters via Flash Chromatography before hydrolysis.

-

-

Chromatography: The methyl ester of 1-DAA is significantly less polar than the free acid and often separates easily from medial esters on Silica Gel using Hexane:Ethyl Acetate (9:1) .

-

Observation: 1-DAA methyl ester usually elutes first due to the "greasy" diamondoid cage shielding the polar ester group effectively.

-

Visualizing the Workflow

The following logic gate describes the decision process for purifying your sample.

Figure 1: Decision tree for isolating 1-diamantaneacetic acid based on impurity load.

Frequently Asked Questions (FAQs)

Q: Why does my product turn into an oil during recrystallization? A: This is a phenomenon known as "oiling out," common with diamondoids. It occurs when the melting point of the solute in the solvent mixture is lower than the boiling point of the solvent.

-

Fix: Add the anti-solvent (water) more slowly and at a higher temperature. Ensure the solution is dilute enough. If oiling persists, switch to Isopropanol (IPA) as the solvent, as it has a higher boiling point and solubilizes the medial oils better.